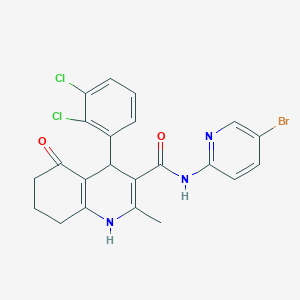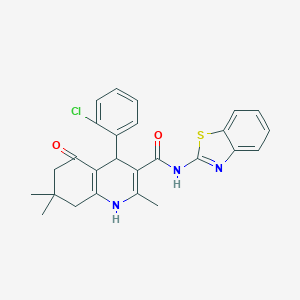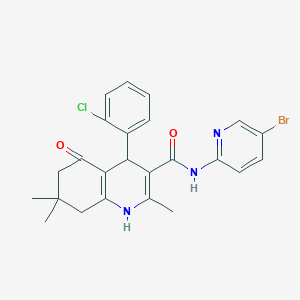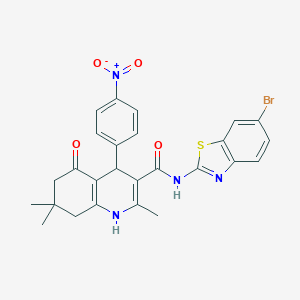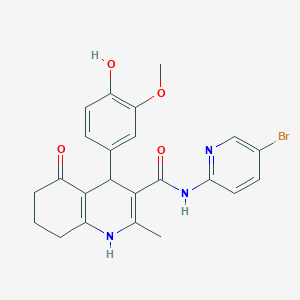![molecular formula C25H21N3OS2 B304295 6-methyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B304295.png)
6-methyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of 6-methyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is not fully understood. However, studies have shown that this compound inhibits the production of reactive oxygen species (ROS) and activates the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
Studies have shown that 6-methyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has various biochemical and physiological effects. This compound has been shown to reduce inflammation and oxidative stress, which are implicated in the development of various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-methyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile in lab experiments is its potential as a novel therapeutic agent. However, one of the limitations is the lack of understanding of its mechanism of action, which limits its potential applications.
Zukünftige Richtungen
There are several future directions for the study of 6-methyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile. One potential direction is the development of more efficient and cost-effective synthesis methods. Another direction is the investigation of its potential as an imaging agent in the diagnosis of cancer. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in various fields of research.
Conclusion:
In conclusion, 6-methyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. However, further studies are needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 6-methyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile involves a multi-step process that includes the reaction of 2-(10H-phenothiazin-10-yl)acetic acid with thionyl chloride to form 2-(10H-phenothiazin-10-yl)acetyl chloride. This intermediate is then reacted with 6-methyl-3,4-dihydro-2H-quinoline-2-thione and sodium cyanide to form the final product.
Wissenschaftliche Forschungsanwendungen
6-methyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has been extensively studied for its potential applications in various fields of research. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as an imaging agent in the diagnosis of cancer.
Eigenschaften
Produktname |
6-methyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile |
|---|---|
Molekularformel |
C25H21N3OS2 |
Molekulargewicht |
443.6 g/mol |
IUPAC-Name |
6-methyl-2-(2-oxo-2-phenothiazin-10-ylethyl)sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C25H21N3OS2/c1-16-10-11-19-17(12-16)13-18(14-26)25(27-19)30-15-24(29)28-20-6-2-4-8-22(20)31-23-9-5-3-7-21(23)28/h2-9,13,16H,10-12,15H2,1H3 |
InChI-Schlüssel |
XPSXZBKURPIYAJ-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)C=C(C(=N2)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C#N |
Kanonische SMILES |
CC1CCC2=NC(=C(C=C2C1)C#N)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




